molecular formula C11H9BrN2O2 B13982816 N-(4-Bromobenzyl)oxazole-5-carboxamide

N-(4-Bromobenzyl)oxazole-5-carboxamide

Cat. No.: B13982816
M. Wt: 281.10 g/mol
InChI Key: LWTUFBBINLJLBE-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)oxazole-5-carboxamide is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)oxazole-5-carboxamide typically involves the cyclization of N-propargylamides. A common method includes using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)oxazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromobenzyl)oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzyl)oxazole-5-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Methylbenzyl)oxazole-5-carboxamide: Features a methyl group instead of bromine.

    N-(4-Fluorobenzyl)oxazole-5-carboxamide: Contains a fluorine atom in place of bromine.

Uniqueness

N-(4-Bromobenzyl)oxazole-5-carboxamide is unique due to the presence of the bromobenzyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15)

InChI Key

LWTUFBBINLJLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=CO2)Br

Origin of Product

United States

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